azanium;N-oxido-N-phenylnitrous amide

Description

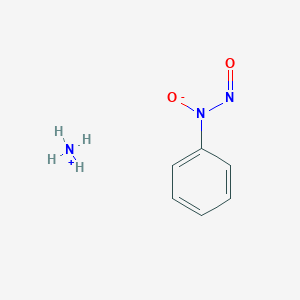

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;N-oxido-N-phenylnitrous amide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N2O2.H3N/c9-7-8(10)6-4-2-1-3-5-6;/h1-5H;1H3/q-1;/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEBSAWXIHEMNF-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(N=O)[O-].[NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2.H3N, C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | CUPFERRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cupferron appears as light yellow or cream-colored crystals or a brown crystalline solid. As a reagent in the separation of copper and iron., Creamy-white solid; [HSDB] Light yellow, cream-colored, or brown solid; Hygroscopic; [CAMEO] Pale yellow, odorless crystalline solid; [Alfa Aesar MSDS] | |

| Record name | CUPFERRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cupferron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 65.3 °F (NTP, 1992), Freely soluble in water, Freely soluble in alcohol, Slightly soluble in DMSO | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 523 | |

| Record name | CUPFERRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 523 | |

| Record name | CUPFERRON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Negligible (NTP, 1992), 0.0000629 [mmHg] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | CUPFERRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Cupferron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals, Creamy-white crystals | |

CAS No. |

135-20-6 | |

| Record name | CUPFERRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, N-hydroxy-N-nitroso-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-nitroso-N-phenylhydroxylamine, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPFERRON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

325 to 327 °F (NTP, 1992), 163.5 °C | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 523 | |

| Record name | CUPFERRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 523 | |

| Record name | CUPFERRON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for Azanium;N-oxido-N-phenylnitrous amide

The synthesis of this compound, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, has been approached through several well-documented chemical routes. wikipedia.org These methods primarily rely on the formation of the N-nitroso-N-phenylhydroxylamine intermediate from either phenylhydroxylamine or, more fundamentally, from nitrobenzene (B124822).

Synthesis from Phenylhydroxylamine and Nitrite (B80452) Sources

A primary and widely utilized method for preparing this compound involves the nitrosation of phenylhydroxylamine. wikipedia.org This reaction is typically conducted by treating an ethereal solution of phenylhydroxylamine with a nitrite source in the presence of ammonia (B1221849). orgsyn.orgnih.gov The selection of the nitrite source and reaction conditions are critical for achieving high yields and purity.

The process involves dissolving phenylhydroxylamine in a solvent like ether or benzene, cooling the solution to a low temperature (often 0°C or below), and then introducing ammonia gas. orgsyn.org A nitrite source, such as an alkyl nitrite, is subsequently added to the reaction mixture. orgsyn.orggoogle.com The low temperature is crucial to prevent the degradation of the reactants and products, ensuring the reaction proceeds smoothly. orgsyn.org An excess of ammonia is generally maintained to facilitate the formation of the desired ammonium salt. orgsyn.org The product, Cupferron (B1669334), precipitates from the solution and can be isolated by filtration. orgsyn.org Yields for this method are reported to be high, often in the range of 85–90% based on the starting phenylhydroxylamine. orgsyn.org

| Nitrite Source | Solvent | Key Conditions | Reference |

|---|---|---|---|

| Amyl nitrite | Ether | Reaction with dry ammonia gas. | nih.gov |

| Butyl nitrite | Ether | Considered convenient for laboratory scale; added portion-wise for larger scales to control the reaction vigor. | wikipedia.orgorgsyn.org |

| Isopropyl nitrite | Isopropyl alcohol/Water | Used in an improved process where phenylhydroxylamine is generated in situ. | google.com |

| Sodium nitrite | Water/Ether | Reaction with phenylhydroxylamine in the presence of hydrochloric acid, followed by treatment with ammonia. | nih.gov |

| Ethyl nitrite | Ethanol | Gaseous ethyl nitrite is passed through the reaction mixture until precipitation ceases. | orgsyn.orggoogle.com |

Preparative Techniques Involving Nitrobenzene Reduction

The synthesis of this compound can also commence from the more readily available starting material, nitrobenzene. This approach is fundamentally a two-step process where nitrobenzene is first reduced to phenylhydroxylamine, which is then nitrosated in situ to form the final product. google.comguidechem.com

The classical method involves the reduction of nitrobenzene using zinc dust in an aqueous medium containing ammonium chloride. wikipedia.orggoogle.com After the reduction is complete, the intermediate phenylhydroxylamine is typically isolated before proceeding to the nitrosation step. google.com However, this isolation can be cumbersome.

To overcome this, improved one-pot procedures have been developed. A significant advancement involves carrying out both the reduction and nitrosation steps in the same reaction vessel without isolating the phenylhydroxylamine intermediate. google.com This is achieved by using a mixed aqueous/organic solvent system, such as a lower alkanol (e.g., isopropyl alcohol) and water. google.com This solvent mixture is capable of dissolving both the starting nitrobenzene and the intermediate phenylhydroxylamine, while the final product, Cupferron, is insoluble and precipitates out. google.com The reduction is performed with zinc powder, and upon its completion, an alkyl nitrite is added along with ammonia to effect the nitrosation, leading to the precipitation of high-purity Cupferron. google.comgoogle.com

| Method | Reducing Agent | Solvent System | Key Features | Reference |

|---|---|---|---|---|

| Classical Two-Step | Zinc dust / NH₄Cl | Aqueous, then Ether | Involves isolation of phenylhydroxylamine intermediate. | wikipedia.orggoogle.com |

| Improved One-Pot | Zinc dust | Lower alkanol / Water | Avoids isolation of the intermediate; Cupferron precipitates from the reaction medium. | google.com |

| Modified One-Pot | Zinc powder | Water / Ethanol | Nitrobenzene is reduced, followed by in-situ nitrosation with ethyl nitrite and ammonia. | google.com |

| Catalytic Hydrogenation | H₂ / Rh catalyst | - | Transfer hydrogenation using hydrazine (B178648) as a hydrogen source can produce phenylhydroxylamine. | wikipedia.org |

Design and Synthesis of Functionalized Derivatives

The core structure of N-nitroso-N-phenylhydroxylamine serves as a versatile scaffold for the synthesis of various functionalized derivatives. These modifications are aimed at altering the compound's properties for specific applications, such as enhancing stability or introducing photoactivity.

N-Aryl-N-nitrosohydroxylamine Analogues

The synthesis of analogues where the phenyl group is replaced by other substituted aryl moieties is a key derivatization strategy. These N-aryl-N-nitrosohydroxylamine analogues are typically prepared by following a similar synthetic logic: the reduction of a substituted nitroaromatic compound to its corresponding N-arylhydroxylamine, followed by nitrosation. researchgate.netgoogle.com

The critical step is the selective reduction of the nitro group to a hydroxylamine (B1172632) without further reduction to an amine. researchgate.net Modern catalytic systems have been developed to achieve this with high efficiency and selectivity. For instance, solid-supported platinum(0) nanoparticles have been shown to be effective for the chemo-selective reduction of various nitroarenes to N-arylhydroxylamines using hydrazine hydrate (B1144303) as the hydrogen source. researchgate.net This method tolerates a wide range of functional groups on the aromatic ring, including halides, esters, and nitriles. researchgate.net Another approach utilizes ruthenium nanoparticles stabilized by a polymer-immobilized ionic liquid, which also provides near-quantitative conversion of nitroarenes to N-arylhydroxylamines with excellent selectivity. researchgate.net Once the N-arylhydroxylamine is formed, it can be converted to the desired N-nitroso derivative using standard nitrosation procedures. google.com

Regioselective O-Alkylation of the Nitrous Amide Moiety

The N-nitroso-N-phenylhydroxylamine anion is an ambident nucleophile, meaning it has two potential sites for electrophilic attack. Alkylation can occur at either a nitrogen or an oxygen atom. Research has shown that the alkylation of the ammonium salt (Cupferron) can proceed regioselectively at the terminal oxygen atom of the nitrous amide moiety. nih.gov

This O-alkylation reaction leads to the formation of a single product, an N-(alkyloxy)-N'-phenyldiimide N'-oxide. nih.gov This outcome is significant because these O-alkyl derivatives exhibit markedly improved stability compared to the parent Cupferron. nih.gov The regioselectivity of the alkylation can be influenced by factors such as the nature of the alkylating agent and the reaction conditions. researchgate.net This synthetic route provides access to a class of more stable compounds while retaining the core structural features of the original molecule.

Development of Photoactivatable Nitric Oxide Donor Compounds

A particularly innovative application of N-nitroso-N-phenylhydroxylamine chemistry is in the development of photoactivatable nitric oxide (NO) donors. nih.gov These molecules are designed to release NO, a crucial biological signaling molecule, upon exposure to light. This allows for precise spatial and temporal control over NO delivery.

The design strategy involves attaching the aryl N-nitrosamine moiety, which serves as the NO-releasing group, to a photosensitive chromophore, such as an aza-BODIPY dye. nih.govnih.gov These dyes are chosen for their strong absorption in the near-infrared (NIR) region of the spectrum, which allows for deeper tissue penetration of the activation light. nih.govnih.gov Upon irradiation with NIR light, the photosensitizer absorbs energy, which facilitates the homolytic cleavage of the N-nitroso bond. nih.gov This cleavage releases the NO radical and a byproduct. nih.gov Compounds like photoNOD-1 and photoNOD-2 have been synthesized based on this principle, demonstrating the ability to release NO in a light-dependent manner. nih.gov The synthesis of these complex molecules involves a multi-step process, starting with the synthesis of the dye core, followed by the introduction of the N-nitrosamine functionality. nih.gov

Fabrication of Controlled Release Prodrugs

The strategic design of prodrugs for compounds such as this compound, which belongs to the diazeniumdiolate class of nitric oxide (NO) donors, is a critical area of research. fourwaves.comnih.gov The primary objective is to mask the active molecule temporarily, thereby controlling its release profile and targeting its action to specific physiological environments. acs.org This is often achieved by attaching a promoiety to the parent drug, which is later cleaved by chemical or enzymatic means. researchgate.net

The fabrication of controlled-release prodrugs of diazeniumdiolate-based compounds involves various synthetic methodologies and derivatization strategies aimed at enhancing stability, improving cellular uptake, and achieving site-specific bioactivation. fourwaves.comnih.gov These strategies often focus on modifying the O²-position of the diazeniumdiolate structure, which is a key determinant of its stability and NO-releasing properties. nih.govacs.org

One prevalent strategy involves the attachment of esterase-sensitive protecting groups. nih.govacs.org For instance, the acetoxymethylation of a diazeniumdiolate creates a prodrug that exhibits greater stability in extracellular media. nih.gov Upon entering a cell, endogenous esterases hydrolyze the acetoxymethyl group, regenerating the active diazeniumdiolate and initiating a concentrated intracellular release of nitric oxide. nih.govacs.org This enzymatic activation makes the prodrug significantly more potent than the unprotected ionic form administered extracellularly. nih.gov

Another approach to controlling the release kinetics is through structural modifications of the amine precursor of the diazeniumdiolate. nih.gov The rate of nitric oxide release is a direct function of the molecular structure of the donor. nih.gov For example, diazeniumdiolates derived from primary amines that bear a cationic charge can electrostatically stabilize the anionic diazeniumdiolate group, resulting in significantly longer NO-release half-lives compared to other derivatives at physiological pH. nih.gov

Furthermore, prodrug strategies can be designed to respond to specific triggers within the target microenvironment, such as pH or the presence of certain enzymes. nih.govnih.govdovepress.com For example, hypoxia-activated prodrugs are designed to be nontoxic under normal oxygen conditions but are reduced to their cytotoxic form by specific reductases present in hypoxic tumor cells. nih.gov Similarly, pH-sensitive linkers can be incorporated into the prodrug structure, which are stable at physiological pH but cleave in the acidic environment characteristic of tumor tissues or intracellular compartments. nih.govdovepress.com

The following tables summarize key research findings related to the fabrication of controlled-release diazeniumdiolate prodrugs.

Table 1: Examples of Prodrug Strategies for Diazeniumdiolates

| Prodrug Strategy | Activating Stimulus | Key Feature | Reference |

| O²-Acetoxymethylation | Esterases | Enhanced cellular uptake and intracellular activation. | nih.govacs.org |

| Cationic Primary Amine Precursors | pH | Electrostatic stabilization leading to longer half-lives. | nih.gov |

| Hypoxia-Responsive Moieties | Hypoxia-responsive enzymes | Selective activation in hypoxic environments like tumors. | nih.gov |

| pH-Sensitive Linkers | Acidic pH | Targeted release in acidic tumor microenvironments. | nih.govdovepress.com |

Table 2: Research Findings on Diazeniumdiolate Prodrugs

| Compound/System | Key Finding | Implication for Controlled Release | Reference |

| Acetoxymethyl-protected PYRRO/NO | Enzymatic hydrolysis inside cells leads to a concentrated intracellular flux of the active drug. | Demonstrates the efficacy of esterase-sensitive prodrugs for potent intracellular delivery. | nih.gov |

| Spermine/NO (SPER/NO) | Exhibits a much longer half-life than proline/NO (PROLI/NO) at pH 7.4. | Highlights the role of the amine precursor's structure in modulating NO release rates. | nih.gov |

| O²-Glycosylated diazeniumdiolates | Can be designed to target specific enzymes for release. | Offers a pathway for creating highly selective, enzyme-activated prodrugs. | nih.gov |

| Liposome-encapsulated diazeniumdiolates | NO release kinetics can be tuned by altering the NO donor structure and/or the lipid composition. | Provides a dual-control mechanism for modulating the release profile from a nanocarrier system. | nih.gov |

Coordination Chemistry and Metal Complexation Principles

Fundamental Principles of Chelation by Azanium;N-oxido-N-phenylnitrous amide Anion

The chelating properties of the cupferron (B1669334) anion (systematically named N-oxido-N-phenylnitrous amide) are central to its function as a ligand in coordination chemistry. This anion, derived from the deprotonation of N-nitroso-N-phenylhydroxylamine, exhibits specific structural features that facilitate the formation of stable metal complexes. wikipedia.orgnih.gov

The cupferron anion characteristically functions as a bidentate ligand, meaning it binds to a central metal ion through two donor atoms simultaneously. fiveable.me In this case, coordination occurs through the two oxygen atoms of the N-nitroso-N-phenylhydroxylamine backbone. wikipedia.orgalchetron.comtaylorandfrancis.com This bidentate coordination leads to the formation of a highly stable five-membered chelate ring, a common and energetically favorable conformation in coordination chemistry. wikipedia.orgalchetron.comchemicalbook.com The structure of this chelate ring, involving the metal ion and the O-N-N-O fragment of the ligand, is crucial for the stability of the resulting metal-cupferron complexes. scirp.orgresearchgate.net This chelation allows for the effective sequestration and separation of metal ions from aqueous solutions. fiveable.metaylorandfrancis.com

The coordination of the cupferron anion to a metal center induces significant ligand field effects, which influence the electronic structure and geometry of the resulting complex. researchgate.net The arrangement of the ligands around the central metal ion defines the coordination geometry, which is determined by the coordination number of the metal and the nature of the ligand-metal interactions. wikipedia.orglibretexts.orglibretexts.org

For divalent transition metals like manganese, cobalt, nickel, and copper, a tetrahedral crystal field structure has been suggested for the resulting cupferrate complexes. researchgate.net However, the final geometry depends on the specific metal ion, its oxidation state, and the number of coordinated ligands. For instance, complexes with formulas like M(cupferron)₂, Fe(cupferron)₃, and Zr(cupferron)₄ are known, implying different coordination numbers and geometries. wikipedia.org For transition metals with a coordination number of four, both tetrahedral and square planar geometries are possible, while a coordination number of six typically results in an octahedral geometry. libretexts.orglibretexts.orgyoutube.com Crystal field theory is often used to explain the relative stabilities and electronic properties of these different geometries. wikipedia.org

Characterization of Metal-Cupferron Complexes

A comprehensive understanding of metal-cupferron complexes relies on their thorough characterization using various analytical techniques. Spectroscopic and crystallographic methods are indispensable for elucidating their electronic and molecular structures.

Spectroscopic techniques provide valuable insights into the bonding and electronic transitions within metal-cupferron complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups involved in coordination. Upon complexation, shifts in the vibrational frequencies of the N-O and N=O groups are observed. A lowering of the N-O stretching frequencies is indicative of coordination through the oxygen atoms. scirp.org Studies on cupferron and its complexes show characteristic absorption bands, and the analysis of these bands helps confirm the mode of chelation. researchgate.netcapes.gov.br For example, the N=O stretching mode in cupferron is observed between 1450 and 1468 cm⁻¹. capes.gov.br

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within the complex. The spectra of metal-cupferron complexes show characteristic absorption bands that are assigned based on ligand field theory. researchgate.net These spectra are often used for the quantitative determination of metals, such as the spectrophotometric analysis of the iron(III)-cupferrate complex, which exhibits a stable maximum absorption wavelength at 325 mµ. koreascience.kr The UV spectra of cupferron itself show absorption bands that are considered to be charge-transfer bands. capes.gov.brresearchgate.net In metal complexes, shifts in the absorption maxima are observed, and these can be influenced by the solvent used. researchgate.netresearchgate.net

The table below summarizes the UV absorption maxima for several divalent transition metal cupferrate complexes in different solvents.

| Complex | Methyl Alcohol (nm) | Ethyl Alcohol (nm) | Isopropyl Alcohol (nm) | Dioxane (nm) |

| Ammonium (B1175870) Cupferron | 282 | 282 | 282 | 282 |

| Mn(II) Cupferrate | 275 | 275 | 275 | 275 |

| Co(II) Cupferrate | 265 | 265 | 265 | 265 |

| Ni(II) Cupferrate | 265 | 265 | 265 | 265 |

| Cu(II) Cupferrate | 260 | 260 | 260 | 260 |

| Zn(II) Cupferrate | 265 | 265 | 265 | 265 |

| Data sourced from a 1971 study on the UV and visible spectra of divalent transition cupferrone complexes. researchgate.net |

For example, the crystal structure of the iron(III) cupferronate complex, Fe(C₆H₅N₂O₂)₃, was determined to be monoclinic. chempedia.info In this structure, the cupferron groups are asymmetrically attached to the iron center. chempedia.info Similarly, the crystal structure of bis(cupferronato)copper(II), [Cu(C₆H₅N₂O₂)₂], has been elucidated, providing concrete evidence of the bidentate chelation and the resulting molecular geometry. wikipedia.orgscirp.org This technique is also crucial for understanding the packing of molecules in the crystal lattice. nih.gov

Detailed analysis of the bond lengths obtained from X-ray crystallography offers insight into the nature of the chemical bonds and the extent of electron delocalization within the chelate ring. scirp.org In a study of a copper(II) complex with a ligand similar to cupferron, the N-O bond lengths were found to be in the range of 1.306 Å to 1.320 Å, and the N-N bond lengths were 1.274 Å and 1.275 Å. scirp.org These intermediate bond lengths suggest that the π electrons are delocalized over the O-N-N-O chelating group. scirp.org This delocalization contributes to the stability of the complex. In contrast, the Fe-O bond in the iron(III) cupferronate complex has been described as having a more ionic character. chempedia.info The study of bond lengths is essential for understanding the covalent versus ionic nature of the metal-ligand interactions. rutgers.eduresearchgate.net

Complexation with Diverse Metal Ions

The N-oxido-N-phenylnitrous amide anion demonstrates versatile complexing behavior, reacting with a broad spectrum of metal ions across the periodic table. The resulting metal cupferrate complexes are often insoluble in water but soluble in organic solvents like chloroform (B151607), facilitating their separation from aqueous solutions. tifr.res.in The stoichiometry and stability of these complexes are dependent on the charge and size of the central metal ion.

Cupferron is well-documented for its strong interactions with numerous transition metals, leading to the formation of stable chelate complexes. This property has been historically utilized for the gravimetric determination and separation of these metals. wikipedia.org

Copper (Cu): Copper(II) ions react with the cupferron anion (cup⁻) to form a neutral complex with the formula Cu(cup)₂. wikipedia.org In this complex, the Cu²⁺ ion is coordinated by two bidentate cupferron ligands. The formation of this stable complex is a foundational principle for its use as an analytical reagent for copper. researchgate.net

Iron (Fe): The interaction with iron(III) is particularly robust, yielding a tris-chelate complex, Fe(cup)₃. wikipedia.org This complex features the Fe³⁺ ion coordinated by three bidentate cupferron ligands, resulting in a stable, neutral compound that readily precipitates from acidic solutions. This reaction is highly efficient and has been a classical method for the separation of iron from other metals. tifr.res.in

Vanadium (V): Cupferron is a known reagent for the complexation and determination of vanadium. nih.gov It forms a stable complex with vanadium(V), often formulated as [VO(cup)₂OH], demonstrating the ligand's ability to coordinate with high-oxidation-state metals in their oxo-cation forms. The stability of this complex allows for the effective separation and analysis of vanadium. nih.gov

Zinc (Zn): Zinc(II) ions also form complexes with cupferron. The ability of cupferron to precipitate zinc has been applied in analytical procedures to separate it from other elements. tifr.res.in

The general mechanism involves the deprotonated N-nitroso-N-phenylhydroxylamine anion acting as a bidentate ligand, binding to the metal ion through both the nitroso oxygen and the hydroxylamino oxygen.

The chelating capability of N-oxido-N-phenylnitrous amide extends to the f-block elements, including actinides and lanthanides. This has been particularly relevant in the context of nuclear chemistry and materials science for separation processes.

Actinides: Cupferron has been noted for its ability to precipitate actinide elements. For example, it is a known reagent for the separation of Thorium (Th), an early actinide. wikipedia.org The formation of stable cupferrate complexes with actinides allows for their removal from solutions containing other ions. The stoichiometry of these complexes can vary, with tetravalent actinides like Zirconium(IV) (often studied as an analog) forming complexes such as Zr(cup)₄. wikipedia.org

Lanthanides: Research has demonstrated the formation of complexes between cupferron and various lanthanide(III) ions. researchgate.net Studies have explored the creation of heteroleptic complexes, combining cupferron derivatives with other ligands to create water-soluble compounds for potential biomedical applications. researchgate.net The interaction is based on the same chelation principle, where the cupferron anion binds to the large, hard lanthanide cations. The ability of cupferron to complex with these elements makes it a useful tool in their analytical determination. researchgate.net

| Equilibrium Reaction Step | Stepwise Constant | log Kₙ | Overall Constant (βₙ) | log βₙ |

| [Cu(H₂O)₆]²⁺ + NH₃ ⇌ [Cu(NH₃)(H₂O)₅]²⁺ + H₂O | K₁ | 4.25 | β₁ = K₁ | 4.25 |

| [Cu(NH₃)(H₂O)₅]²⁺ + NH₃ ⇌ [Cu(NH₃)₂(H₂O)₄]²⁺ + H₂O | K₂ | 3.61 | β₂ = K₁K₂ | 7.86 |

| [Cu(NH₃)₂(H₂O)₄]²⁺ + NH₃ ⇌ [Cu(NH₃)₃(H₂O)₃]²⁺ + H₂O | K₃ | 2.98 | β₃ = K₁K₂K₃ | 10.84 |

| [Cu(NH₃)₃(H₂O)₃]²⁺ + NH₃ ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ + H₂O | K₄ | 2.24 | β₄ = K₁K₂K₃K₄ | 13.08 |

Reaction Mechanisms and Chemical Reactivity

Elucidation of Metal Ion Complexation Mechanisms

The ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a well-established chelating agent that readily forms stable complexes with a diverse range of metal ions. This property has rendered it a valuable reagent in the field of analytical chemistry for the separation and quantification of metals. The chelation mechanism involves the anionic form of the molecule, N-nitroso-N-phenylhydroxylamine, acting as a bidentate ligand. It coordinates to metal cations through its two oxygen atoms, resulting in the formation of stable five-membered chelate rings. beilstein-journals.orgwikipedia.org

Initially, its application was primarily focused on the specific complexation of iron(II) and copper(II) ions. However, subsequent research broadened its scope, revealing its capability to form precipitates with numerous other metals, often in strongly acidic conditions. The metal ions that have been shown to form complexes with this ligand include aluminum(III), bismuth(III), iron(III), mercury(II), thorium(IV), tin(IV), titanium(III), vanadium(IV), and zirconium(IV). The stability of these complexes varies, with the zirconium(IV) complex noted for its exceptional stability.

The formation of these metal-ligand complexes, which are typically insoluble in water but soluble in organic solvents, provides a basis for their separation from aqueous solutions. This characteristic is exploited in liquid-liquid extraction techniques for the selective separation of metal ions. For instance, this method allows for the separation of iron(III) from aluminum(III) and manganese(II), as well as the separation of titanium(IV), zirconium(IV), and hafnium(IV) from other metal ions.

It is important to note that the precipitates formed are not always of a precise stoichiometric composition, which can impact quantitative analysis. To address this, a common practice is to ignite the precipitates and weigh the resulting metal oxides. A notable exception is the aluminum(III) complex, which does not precipitate in the presence of mineral acids.

Table 1: Metal Ion Complexation with Azanium;N-oxido-N-phenylnitrous amide

| Metal Ion | Complex Formed | Analytical Application |

| Iron(II)/Iron(III) | Fe(C₆H₅N₂O₂)₃ | Separation from Al(III) and Mn(II); Quantitative determination |

| Copper(II) | Cu(C₆H₅N₂O₂)₂ | Separation and determination |

| Zirconium(IV) | Zr(C₆H₅N₂O₂)₄ | Quantitative precipitation from sulfuric acid media |

| Aluminum(III) | [Al(C₆H₅N₂O₂)₃] | Colorimetric determination; Does not precipitate in mineral acids |

| Titanium(IV) | Ti(C₆H₅N₂O₂)₄ | Quantitative determination |

| Vanadium(IV) | V(C₆H₅N₂O₂)₄ | Quantitative analysis of vanadates |

| Tin(IV) | Sn(C₆H₅N₂O₂)₄ | Separation from zinc |

| Thorium(IV) | Th(C₆H₅N₂O₂)₄ | Precipitation and separation |

| Mercury(II) | Hg(C₆H₅N₂O₂)₂ | Determination of mercury |

| Bismuth(III) | Bi(C₆H₅N₂O₂)₃ | Determination of bismuth |

This table is generated based on available research findings and is for illustrative purposes. The exact stoichiometry and conditions for complexation can vary.

Mechanisms of Nitric Oxide (NO) Generation and Release

This compound and its derivatives are recognized as nitric oxide (NO) donors, a property of significant interest. The release of NO is a result of the compound's decomposition, which can be triggered by various factors.

Pathways of Decomposition and Factors Influencing Kinetics

The decomposition of N-nitroso-N-phenylhydroxylamine, the active component of this compound, can proceed through several pathways, influenced by conditions such as pH, temperature, and the presence of catalysts or other reagents. In aqueous solutions, the compound is known to be unstable and can degrade. wikipedia.org The stability is also affected by exposure to light and air. orgsyn.org

One significant pathway for NO release involves the decomposition in the presence of reactive oxygen species. For instance, N-nitrosamines have been shown to decompose and release NO when treated with Fenton's reagent (a source of hydroxyl radicals). This suggests that oxidative stress can induce the breakdown of the N-nitroso group, leading to the liberation of NO.

The pH of the medium plays a critical role in the decomposition kinetics. In acidic conditions, the protonation of the molecule can facilitate its breakdown. Conversely, the stability can also be influenced by the presence of bases. The decomposition of the related compound phenylhydroxylamine is subject to both general acid and general base catalysis. nih.gov

Influence of Steric and Electronic Effects on NO Release from Derivatives

The rate and efficiency of nitric oxide release can be modulated by introducing different substituents onto the phenyl ring of the N-nitroso-N-phenylhydroxylamine scaffold. These modifications exert steric and electronic effects that alter the stability of the molecule and its propensity to decompose and release NO.

Research has indicated that the substitution pattern on the aryl group can significantly impact the biological activity related to NO release. For instance, it has been suggested that ortho-substituted derivatives of Cupferron (B1669334) may act as more potent NO donors compared to their parent compound. researchgate.net This enhanced activity is likely due to steric hindrance introduced by the ortho-substituent, which can destabilize the N-N bond of the nitroso group, thereby facilitating its cleavage and the subsequent release of NO.

Electron-donating and electron-withdrawing groups on the phenyl ring also play a crucial role in the kinetics of NO release. Electron-donating groups can increase the electron density on the nitrogen atom of the hydroxylamine (B1172632) moiety, potentially affecting the stability of the N-nitroso bond. Conversely, electron-withdrawing groups can decrease the electron density, which may also influence the decomposition pathway. The study of substituent effects on the amination of aryl halides has shown a clear correlation between the electronic nature of the substituent and the reaction's activation energy, a principle that can be extended to the stability and decomposition of N-aryl-N-nitrosohydroxylamines. nih.govnih.gov

Table 2: Influence of Substituents on NO Release from N-Aryl-N-nitrosohydroxylamine Derivatives (Qualitative)

| Substituent Position | Substituent Type (Example) | Expected Influence on NO Release Rate | Rationale |

| ortho | Bulky alkyl group | Increased | Steric hindrance destabilizes the N-N bond. |

| para | Electron-donating group (-OCH₃) | May decrease or increase | Alters electron density on the key functional group. |

| para | Electron-withdrawing group (-NO₂) | May decrease or increase | Alters electron density on the key functional group. |

This table presents a qualitative summary based on established chemical principles. The actual effect can be complex and may require specific experimental validation.

Investigation of Oxidation-Reduction Pathways

The chemical reactivity of this compound is intrinsically linked to oxidation-reduction processes. The core molecule, N-nitroso-N-phenylhydroxylamine, can participate in redox reactions, which are fundamental to its decomposition and interaction with other chemical species.

Electrochemical studies have shed light on the redox behavior of Cupferron. The electrochemical oxidation of Cupferron has been investigated, indicating its susceptibility to lose electrons and undergo transformation. researchgate.net The reduction of Cupferron has also been studied, showing an irreversible process that is preceded by a reversible protonation step in acidic media. researchgate.net

The oxidation of the related compound, phenylhydroxylamine, in aqueous solution is an oxygen-dependent reaction that yields products such as nitrosobenzene (B162901) and nitrobenzene (B124822). nih.gov This process is catalyzed by both acids and bases. nih.gov Furthermore, the decomposition of phenylhydroxylamine can be catalyzed by metal ions like iron(II) and iron(III), involving a series of one-electron transfer reactions. rsc.org These findings suggest that the redox state of the environment can significantly influence the stability and reaction pathways of N-nitroso-N-phenylhydroxylamine. The oxidation-reduction potentials of the nitrosobenzene-phenylhydroxylamine system have been studied, providing thermodynamic data for these transformations.

Characterization of Reactive Intermediates and Products

The decomposition of this compound, whether through thermal, photochemical, or redox-initiated pathways, proceeds through the formation of various reactive intermediates and ultimately yields stable products.

During the decomposition of phenylhydroxylamine, which is closely related to Cupferron, the formation of phenylnitroxide radicals has been observed. rsc.org These radicals can then dimerize to form azoxybenzene. rsc.org The Bamberger rearrangement of N-phenylhydroxylamine, which occurs under acidic conditions, has been proposed to proceed through a nitrenium ion intermediate (C₆H₅–NH⁺), although computational studies suggest this species may be highly reactive and readily attacked by water. beilstein-journals.org

In the context of N-nitrosamine decomposition, the formation of carbonium ions has been evidenced. The oxidation of phenylhydroxylamine leads to the formation of nitrosobenzene and nitrobenzene. nih.gov In some conditions, p-nitrosophenol can also be a product. nih.gov A common intermediate generated from the reaction of phenylhydroxylamine with oxygen is thought to be the precursor to these products. nih.gov

The final products of the decomposition are influenced by the specific reaction conditions. For instance, the catalytic decomposition of phenylhydroxylamine in the presence of iron ions can lead to the formation of aniline (B41778) in addition to azoxybenzene. rsc.org The use of techniques such as gas chromatography-mass spectrometry (GC-MS) and ion chromatography-electrospray ionization-mass spectrometry (IC-ESI-MS) are instrumental in identifying the various decomposition products. semanticscholar.org

Advanced Analytical Chemistry Methodologies

Methodological Development for Trace Metal Determination

Cupferron (B1669334) is a key reagent in the development of sensitive methods for determining trace concentrations of metal ions in various matrices, including environmental and biological samples. tandfonline.comnih.gov Its primary function is to form complexes with metal ions, which can then be isolated or detected using different analytical principles. nih.gov The reagent has been instrumental in the analysis of metals such as copper, iron, vanadium, thorium, tin, titanium, and aluminum. nih.govsdlookchem.com

Applications in Solvent Extraction Techniques

Solvent extraction is a prominent technique for the separation and preconcentration of metal ions, and Cupferron plays a crucial role as a complexing agent. jocpr.comoresomeresources.comyoutube.com By forming neutral metal-cupferrate complexes, it facilitates the transfer of metal ions from an aqueous phase to an immiscible organic solvent. sdlookchem.comtaylorandfrancis.com This process is highly effective for separating target metals from interfering substances.

For instance, Cupferron is used for the liquid-liquid extraction of iron(III) from acidic solutions, forming a Fe(cupferrate)₃ complex that is soluble in organic solvents like chloroform (B151607) and ethyl acetate. taylorandfrancis.com This method is applied in the analysis of radioactive samples to separate ⁵⁵Fe from other interfering beta emitters. taylorandfrancis.com Similarly, it is utilized in the extraction of vanadium into isobutyl methyl ketone and has been fundamental in creating quantitative analysis methods for vanadium. sigmaaldrich.com The reagent is also effective for the separation of copper and iron from other metals, as well as tin from zinc. nih.gov

The general principle involves adjusting the pH of the aqueous solution to optimize the formation of the metal-cupferrate complex, which is then extracted into an organic solvent for subsequent analysis. koreascience.kr

Utilization in Gravimetric, Volumetric, and Photometric Analysis

Cupferron has a long-standing history as a reagent in classical analytical methods.

Gravimetric Analysis: This technique relies on the formation of a stable, insoluble precipitate. ck12.org Cupferron is an effective precipitating agent for a range of metal ions from acidic solutions. merriam-webster.com It is notably used for the quantitative precipitation of metals like copper and iron. nih.govmerriam-webster.com The resulting metal-cupferrate precipitate is then filtered, dried, and weighed to determine the mass of the analyte.

Volumetric Analysis: In volumetric analysis, the concentration of an analyte is determined by measuring the volume of a standard solution required to react completely with it. ck12.org Cupferron has been employed in amperometric titrations, a type of volumetric method. For example, it has been used to titrate copper(II) ions, as well as rare earth elements like dysprosium (Dy³⁺) and terbium (Tb³⁺), using a dropping mercury electrode. socialresearchfoundation.com

Photometric Analysis: This method involves measuring the absorption of light by a colored compound in solution. Cupferron is used as a chromogenic reagent, forming colored complexes with certain metal ions. A well-known application is the colorimetric determination of aluminum. nih.gov It also forms a colored complex with iron(III), which can be extracted into an organic solvent like chloroform and measured spectrophotometrically at a specific wavelength (e.g., 325 mµ) to determine the concentration. koreascience.kr

Electrochemical Approaches for Metal Ion Detection

The ability of Cupferron to form electroactive complexes with metal ions makes it a valuable reagent in modern electrochemical analysis, particularly for trace and ultra-trace level detection. researchgate.net

Adsorptive Stripping Voltammetry (AdSV) is a highly sensitive electrochemical technique where the preconcentration of the analyte onto the electrode surface is achieved through non-electrolytic adsorption of a complex. nih.gov Cupferron is one of the most frequently used complexing agents in AdSV for the determination of various metal ions, including vanadium, lead, chromium, aluminum, indium, and cadmium. tandfonline.comrsc.orgresearchgate.netnih.govnih.gov

The general procedure involves the formation of a metal-cupferron complex in the sample solution, which is then adsorbed and accumulated on the surface of a working electrode at a specific potential. Following this preconcentration step, the potential is scanned, and the stripping (reduction or oxidation) of the accumulated complex generates a current peak whose height is proportional to the analyte's concentration. tandfonline.comresearchgate.net This technique offers advantages such as low detection limits, high sensitivity, and relatively low-cost instrumentation. tandfonline.comresearchgate.net

| Metal Ion | Working Electrode | pH | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Lead (Pb(II)) | Hanging Mercury Drop Electrode (HMDE) | 5.5 | 5.1 x 10-10 mol L-1 | tandfonline.com |

| Indium (In(III)) | In situ plated Bismuth Film Electrode (BiFE) | 4.5 | 1.6 x 10-9 mol L-1 | rsc.org |

| Cadmium (Cd(II)) | Nafion-coated Bismuth Film Electrode | 4.0 | 0.38 µg L-1 | researchgate.net |

| Aluminum (Al(III)) | In situ plated Lead Film Electrode (PbFE) | 8.15 | 3.3 x 10-11 mol L-1 | nih.gov |

| Vanadium (V(V)) | Solid Bismuth Microelectrode | 4.6 | 2.5 x 10-10 mol L-1 | nih.gov |

| Aluminum (Al(III)) | Preplated Bismuth-Film Electrode (BiFE) | - | 0.5 µg L-1 | nih.gov |

To further improve the performance of electrochemical sensors, various electrode modification strategies are employed. These modifications aim to enhance sensitivity, selectivity, and robustness. nih.govmdpi.comresearchgate.net

Bismuth Electrodes: Bismuth-based electrodes, including bismuth film electrodes (BiFE) and solid bismuth microelectrodes, have emerged as environmentally friendly alternatives to traditional mercury electrodes. nih.govmdpi.com They offer a wide negative potential window and the ability to form alloys with heavy metals, making them suitable for stripping analysis. mdpi.com The in situ plating of a bismuth film on a substrate electrode is a common and simple method. mdpi.com The use of Cupferron with bismuth electrodes has been successfully demonstrated for the determination of indium, cadmium, and aluminum. rsc.orgresearchgate.netnih.gov Solid bismuth microelectrodes, which are miniaturized sensors, have been used with Cupferron for the sensitive quantification of vanadium in water samples. nih.gov

Graphenated Electrodes: While direct studies extensively detailing the combination of Cupferron with graphenated electrodes were not predominant in the search results, the use of electrochemically reduced graphene oxide (ERGO) in conjunction with metal-cupferron complex analysis has been noted. researchgate.net Graphene and its derivatives are known to enhance the electrochemical performance of sensors due to their large surface area and excellent conductivity, suggesting a promising area for future development in Cupferron-based electrochemical methods. researchgate.net

Spectroscopic Analytical Methods (e.g., Flameless Atomic Absorption Spectroscopy)

Flameless Atomic Absorption Spectroscopy (FAAS), also known as Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GFAAS), is a highly sensitive technique for determining trace elements. dtic.milscribd.com911metallurgist.comyoutube.com It utilizes an electrothermally heated graphite tube or furnace to atomize the sample, offering significantly lower detection limits than traditional flame AAS. dtic.mil911metallurgist.com

Role as a Reagent in Specialized Organic Synthesis

Beyond its extensive use in analytical chemistry, azanium;N-oxido-N-phenylnitrous amide (Cupferron) also serves as a valuable reagent in specialized areas of organic and materials synthesis. Its applications in this domain primarily revolve around its ability to act as a precursor for metal-containing materials and as an inhibitor of polymerization reactions.

One notable application of Cupferron is in the synthesis of metal oxide nanoparticles. The cupferron complex of a desired metal can be used as a precursor in solvothermal or thermal decomposition methods. For example, zinc oxide (ZnO) and manganese-doped ZnO nanoparticles have been synthesized using a solvothermal route with the corresponding cupferron complex as the precursor. wikipedia.org Similarly, metal oxide nanoparticles, including those of iron oxide, manganese oxide, and copper oxide, can be produced by preparing the metal-cupferron precursor through precipitation and subsequent thermal treatment. youtube.com This method provides a pathway to control the size and morphology of the resulting nanoparticles. youtube.com

Another significant role of Cupferron in organic synthesis is as a polymerization inhibitor. richmanchemical.comalphalabs.co.uk It is particularly effective in preventing the thermal polymerization of monomers and the formation of "popcorn polymer" in various systems, including all-monomer systems, latex systems containing monomers, and the vapor spaces above these systems. google.com Its effectiveness has been demonstrated in inhibiting the polymerization of monomers like styrene (B11656) and in the catalytic hydration of acrylonitrile (B1666552) to acrylamide, where it prevents unwanted polymer formation without significantly interfering with the desired reaction when the pH is appropriately controlled. google.comgoogle.com The inhibitory action is attributed to the ability of the N-nitroso-N-phenylhydroxylamine anion to scavenge free radicals, which are the initiators of polymerization.

The synthesis of Cupferron itself is a well-documented organic reaction, typically involving the reaction of phenylhydroxylamine with a source of the nitrosonium ion (NO+), such as an alkyl nitrite (B80452), in the presence of ammonia (B1221849). nih.gov Phenylhydroxylamine, in turn, can be prepared by the reduction of nitrobenzene (B124822).

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations (e.g., Density Functional Theory - DFT)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have been pivotal in understanding the intricacies of azanium;N-oxido-N-phenylnitrous amide. nih.govmdpi.com These methods allow for the calculation of electronic structure and properties with a favorable balance of accuracy and computational cost. aps.orgcore.ac.uk

Analysis of Electronic Structure and Reactivity Descriptors

Theoretical computations using methods like DFT and Møller-Plesset second-order perturbation theory (MP2) have been employed to investigate the electronic properties of Cupferron (B1669334) and its derivatives. researchgate.net These studies focus on calculating ground state and HOMO-LUMO energies, Mulliken charges, and spin densities. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) is crucial for understanding the chemical reactivity of these molecules. researchgate.net

For instance, a comparative theoretical study on para-substituted aryldiazenium-diolate (Cupferron) derivatives revealed trends in their electronic properties. The calculations helped in comparing theoretical data, such as interatomic bond lengths and spin densities of N-nitroso-N-arylnitroxides, with experimental results. researchgate.net Such studies have confirmed that N-aryl-N-nitroso-nitroxides, the oxidation products of Cupferron, predominantly exist in the cisoid form (4Z), a hypothesis supported by both unrestricted Hartree-Fock and NMDO theoretical studies. researchgate.net

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |

These reactivity descriptors provide a quantitative measure of the molecule's stability and electrophilicity, offering insights into its behavior in chemical reactions. researchgate.net

Simulation of Adsorption Mechanisms on Mineral Surfaces

While specific DFT studies on the adsorption of this compound onto mineral surfaces are not extensively documented in the provided results, the principles of such simulations are well-established. DFT is a powerful tool for investigating the adsorption behavior of molecules on various surfaces, including those of minerals. mdpi.comresearchgate.net

These simulations would typically involve:

Surface Modeling: Creating a slab model of the mineral surface of interest.

Adsorbate Placement: Positioning the Cupferron molecule at various sites and orientations on the mineral surface.

Energy Calculations: Calculating the adsorption energy for each configuration to determine the most stable adsorption site.

Analysis of Interactions: Examining the changes in electronic structure, bond lengths, and charge distribution upon adsorption to understand the nature of the interaction (physisorption vs. chemisorption). researchgate.net

For example, in studies of hydrogen adsorption on FeO surfaces, DFT calculations have shown that Fe atoms act as active sites for dissociation, while the resulting H atoms preferentially bind to surface O atoms. mdpi.comresearchgate.net A similar approach could be applied to understand how the functional groups of the Cupferron anion interact with the constituent atoms of a mineral surface. Such computational studies are crucial for applications like froth flotation in mineral processing, where Cupferron has been used as a collector.

Correlation between Complex Stability and Analytical Detection Limits

The anion of this compound, N-nitroso-N-phenylhydroxylamine, is a well-known chelating agent that forms stable complexes with various metal ions, such as copper, iron, and zirconium. wikipedia.org The formation of these metal complexes is the basis for its use in analytical chemistry for the separation and quantitative determination of metals. wikipedia.orgcymitquimica.com

The stability of these metal complexes, which can be predicted and analyzed using computational methods, is directly related to the sensitivity and selectivity of the analytical method. A higher complex stability generally leads to a lower detection limit for the metal ion.

Theoretical studies can calculate the binding energies of Cupferron with different metal ions. By correlating these calculated stabilities with experimentally determined detection limits, it is possible to develop predictive models. These models can aid in the design of new analytical reagents with enhanced sensitivity for specific target metals.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with its environment over time. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, solvent effects, and binding processes. mdpi.com

For a molecule like Cupferron, MD simulations can be used to:

Investigate its conformational flexibility in different solvents.

Simulate the process of complex formation with metal ions, providing insights into the kinetics and mechanism of chelation.

Study the interaction of Cupferron with larger systems, such as proteins or material surfaces, by employing multiscale QM/MM (Quantum Mechanics/Molecular Mechanics) methods. nih.gov

The setup for such a simulation would involve defining a force field that accurately describes the inter- and intramolecular interactions of the Cupferron molecule and its surroundings. mdpi.comsemanticscholar.org

Prediction of Reaction Pathways and Intermediates

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions and identifying the transient intermediates that are formed. nih.gov For this compound, this can involve mapping out the potential energy surface for its decomposition or its reactions with other species.

For instance, the oxidation of Cupferron is known to produce the stable free radical, N-nitroso-N-phenyl-nitroxide. researchgate.net Theoretical calculations can elucidate the mechanism of this oxidation, including the transition state structures and activation energies.

Furthermore, the reaction of phenylhydroxylamine, a precursor to Cupferron, with nitrosobenzene (B162901) has been studied to understand the formation of paramagnetic intermediates. acs.orgwikipedia.org Computational methods can be used to explore the various possible reaction channels and determine the most energetically favorable routes, thus providing a detailed, atomistic understanding of the reaction mechanism. nih.govnih.gov

Applications in Materials Science and Mineral Processing

Utilization in Hydrometallurgical Processes for Metal Recovery

Cupferron (B1669334) is a well-established analytical reagent that plays a crucial role in hydrometallurgical processes for the separation and recovery of various metals. guidechem.com Its effectiveness stems from its ability to act as a powerful chelating agent, forming stable, water-insoluble complexes with a range of metal ions. The anion of Cupferron, N-nitroso-N-phenylhydroxylamine, binds to metal cations through its two oxygen atoms, creating five-membered chelate rings. taylorandfrancis.comwikipedia.org

This property is exploited in liquid-liquid extraction and precipitation processes to separate valuable or unwanted metals from aqueous solutions. Cupferron can form precipitates with metals such as copper, iron, aluminum, and titanium, allowing for their removal and subsequent recovery. google.com For instance, it is used to precipitate iron from strong acid solutions and for the quantitative analysis of vanadate and titanium. google.com The resulting metal-cupferrate complexes, such as Fe(cupferrate)₃, are soluble in organic solvents like chloroform (B151607) and ethyl acetate, which facilitates their extraction from the aqueous phase. taylorandfrancis.com This selective complexation and phase transfer are fundamental to its application in purifying process streams and recovering target metals in hydrometallurgical circuits.

Development of Advanced Flotation Reagents

Cupferron has been identified as a highly selective and effective collector in the froth flotation of certain minerals, a critical process in mineral processing for separating valuable minerals from gangue. Its application as a flotation reagent is a significant advancement, particularly for ores where conventional collectors show poor selectivity.

Research has demonstrated Cupferron's ability to achieve efficient separation of smithsonite (ZnCO₃) from calcite (CaCO₃), a notoriously difficult separation due to their similar surface properties. bohrium.com Cupferron acts as a chelating collector, showing a strong and selective affinity for the zinc sites on the smithsonite surface over the calcium sites on the calcite surface. bohrium.commdpi.com This selective interaction leads to a significant difference in the floatability of the two minerals.

In micro-flotation experiments, the separation of smithsonite and calcite was optimized. At a Cupferron concentration of 2 × 10⁻⁴ mol/L and a pH of 8, a maximum recovery difference of 63% was achieved between the two minerals. bohrium.commdpi.comresearchgate.net The recovery of smithsonite reached approximately 79-80% under these conditions, while the recovery of calcite remained low. mdpi.com This high degree of selectivity confirms Cupferron's potential as an advanced flotation reagent for zinc carbonate ores. Similarly, studies have noted the use of Cupferron as a novel collector for the flotation of cassiterite (SnO₂), indicating its broader applicability in separating valuable minerals from gangue like quartz. icm.edu.pl

Interactive Table: Flotation Recovery of Smithsonite and Calcite

| Parameter | Value | Smithsonite Recovery (%) | Calcite Recovery (%) | Recovery Difference (%) |

| pH | 8.0 | 79.08 | ~16 | ~63 |

| Cupferron Conc. | 2 × 10⁻⁴ mol/L | 80.67 | ~17 | ~64 |

Data derived from micro-flotation tests at optimized conditions. mdpi.com

The selective flotation mechanism is rooted in the specific chemical adsorption of Cupferron onto the mineral surface. bohrium.com Studies using Fourier-transform infrared (FTIR) spectroscopy, zeta potential measurements, and X-ray photoelectron spectroscopy (XPS) have elucidated this interfacial phenomenon. The results show that Cupferron chemisorbs onto the smithsonite surface by chelating with the exposed Zn²⁺ ions, forming a stable N-O-Zn ring structure. bohrium.comresearchgate.net This reaction is significantly more favorable and pronounced on the smithsonite surface compared to the calcite surface. bohrium.com

This strong chemical adsorption modifies the surface properties of the smithsonite particles. The attachment of the Cupferron molecule, with its phenyl group, renders the mineral surface significantly more hydrophobic. bohrium.com Zeta potential measurements confirm a stronger interaction of Cupferron with smithsonite, as indicated by a greater shift in its surface potential compared to calcite. mdpi.com The enhanced hydrophobicity increases the affinity of the smithsonite particles for air bubbles in the flotation cell, leading to their selective recovery in the froth.

Role as a Precursor in Nanomaterial Synthesis

Beyond its applications in extractive metallurgy, Cupferron serves as a valuable precursor in the bottom-up synthesis of advanced nanomaterials. Its ability to form stable complexes with a wide variety of transition metals makes it an ideal starting material for fabricating metal oxide nanoparticles with controlled size and properties. iupac.org

The solvothermal method is a versatile technique for producing crystalline nanoparticles. researchgate.net In this process, metal-cupferron complexes are decomposed at elevated temperatures in a high-boiling-point organic solvent within a sealed autoclave. iupac.orgresearcher.life This approach has been successfully employed to synthesize a range of sub-10 nm metal oxide nanoparticles, including zinc oxide (ZnO), gamma-iron(III) oxide (γ-Fe₂O₃), zinc ferrite (ZnFe₂O₄), and cobalt ferrite (CoFe₂O₄). iupac.orgresearcher.life

The synthesis involves dissolving the corresponding metal cupferron complex in a solvent like toluene, often in the presence of a capping agent such as n-dodecylamine or tri-n-octylphosphine oxide. iupac.orgnih.gov The capping agent controls particle growth and prevents agglomeration, leading to monodisperse nanoparticles. For example, ZnO nanoparticles with diameters in the 8-14 nm range have been produced using this method. researchgate.netnih.gov This route is considered a significant nonhydrolytic, single-precursor approach to metal oxide nanoparticles, offering good control over the final product's characteristics. iupac.org

Interactive Table: Examples of Nanoparticles Synthesized via Solvothermal Route Using Cupferron Precursors

| Nanoparticle | Metal-Cupferron Precursor(s) | Solvent/Capping Agent | Typical Particle Size |

| γ-Fe₂O₃ | Fe-cupferron complex | Toluene / n-octylamine | < 10 nm |

| ZnFe₂O₄ | Zn-cupferron & Fe-cupferron complexes | Toluene / n-dodecylamine | 7.4 nm (± 0.9 nm) |

| CoFe₂O₄ | Co-cupferron & Fe-cupferron complexes | Toluene / n-octylamine | < 10 nm |

| ZnO | Zn-cupferron complex | Toluene / TOPO, PEG | 8-14 nm |

Data compiled from solvothermal synthesis studies. iupac.orgresearcher.lifenih.gov

Biological and Biochemical Research Insights

Investigation of Enzyme Inhibition Mechanisms in Model Systems

Cupferron (B1669334) and its derivatives have been investigated for their interactions with various enzymes, revealing complex inhibitory profiles. Research indicates that the compound can be genotoxic, with one study demonstrating its ability to inhibit DNA synthesis in human cervical carcinoma (HeLa) cells, which suggests an indirect interaction with the enzymes involved in DNA replication. nih.gov

Enzymatic studies have also explored the role of Cupferron's core structure in enzyme-mediated reactions. For instance, the enzymatic oxidation of a series of para-substituted Cupferron analogues by horseradish peroxidase demonstrated that the rate of reaction is dependent on the nature of the substituent on the phenyl ring. nih.gov This suggests a direct interaction with the enzyme's active site, where the electronic properties of the Cupferron derivative influence the kinetics of the enzymatic process. nih.gov

Furthermore, systematic screening of small electrophilic compounds, a category that can include reactive intermediates of Cupferron, against a panel of enzymes has been undertaken to understand selectivity and potential for promiscuous binding. nih.gov While some screening programs like Tox21 and ToxCast have tested Cupferron, the results were deemed uninformative due to quality control issues with the tested substance. nih.gov However, quantitative structure-activity relationship (QSAR) models have successfully predicted the mutagenic potential of Cupferron, which is often linked to interactions with metabolic enzymes and DNA processing enzymes. nih.gov

| Model System | Enzyme/Process Studied | Observed Effect | Reference |

|---|---|---|---|

| Human cervical carcinoma (HeLa) cells | DNA Synthesis | Inhibition of DNA synthesis | nih.gov |

| In vitro enzymatic assay | Horseradish Peroxidase | Substituent-dependent oxidation kinetics | nih.gov |

| QSAR modeling | General mutagenic potential | Predicted mutagenic potential | nih.gov |

Elucidation of Nitrosation Reactions in Biological Contexts

The chemical structure of Cupferron, N-nitroso-N-phenylhydroxylamine, inherently links it to nitrosation reactions. nih.govwikipedia.org In biological systems, nitrosation is a critical process involved in cell signaling and can also lead to the formation of potentially carcinogenic N-nitroso compounds. nih.gov Research has shown that Cupferron itself can be a product of nitrosation reactions under specific conditions. For example, nitroxyl (B88944) (HNO), a species generated during the enzymatic conversion of L-arginine, can be trapped by nitrosobenzene (B162901) to form Cupferron. nih.gov This reaction provides a potential pathway for the endogenous formation of Cupferron-like structures. nih.gov

Biological S-nitrosation, the formation of S-nitrosothiols (RS-NOs), is a key mechanism for nitric oxide (NO) signaling and transport. nih.gov These reactions can be mediated by enzymes and involve the transfer of a nitroso group. nih.gov While direct enzymatic catalysis of Cupferron formation in mammalian systems is not well-documented, theoretical studies have explored related mechanisms. For instance, a quantum mechanics/molecular mechanics (QM/MM) study investigated the N-nitrosation reaction catalyzed by the SznF enzyme, providing insights into how such reactions could be facilitated within a protein environment. researchgate.net

Studies on Nitric Oxide (NO) Donor Capabilities in Acellular and Non-mammalian Systems

A significant area of research on Cupferron and its derivatives focuses on their ability to act as nitric oxide (NO) donors. frontiersin.org NO is a crucial signaling molecule in various physiological processes, and compounds that can release it in a controlled manner are of great interest. frontiersin.orgresearchgate.net

Studies have demonstrated that Cupferron derivatives can be engineered to release NO under specific triggers. O-alkylation of Cupferron produces more stable compounds that can function as photoreleasing NO donors, releasing NO upon light stimulation. researchgate.netnih.gov For example, a Cupferron derivative linked to an anthracene (B1667546) moiety was shown to release NO in A431 cells when exposed to light. researchgate.net